molecular formula C11H12N6O2S B2660951 1-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1797284-75-3

1-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2660951
CAS No.: 1797284-75-3
M. Wt: 292.32
InChI Key: YSULQLGQYRUFDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C11H12N6O2S and its molecular weight is 292.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. With a molecular formula of C₁₁H₁₂N₆O₂S and a molecular weight of 292.32 g/mol, this compound belongs to a class of heterocyclic compounds that have shown promise in medicinal chemistry.

The compound's structure includes a triazole ring and a thiazoloazepine moiety, which are known for their diverse biological activities. The presence of these rings suggests potential interactions with various biological targets.

PropertyValue
Molecular Formula C₁₁H₁₂N₆O₂S
Molecular Weight 292.32 g/mol
CAS Number 1797284-75-3

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins involved in cellular processes. Preliminary studies indicate that it may target serine/threonine-protein kinase Chk1, which plays a crucial role in the cell cycle and DNA damage response pathways. This interaction could lead to alterations in cell cycle progression and influence DNA repair mechanisms, potentially making it a candidate for cancer therapy .

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives with similar structural features have shown activity against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) reported at 256 µg/mL .

Anticancer Potential

The compound's potential as an anticancer agent is supported by its mechanism of action on Chk1. Inhibition of this kinase can lead to enhanced sensitivity of cancer cells to DNA-damaging agents. Studies on related compounds have shown that they can induce apoptosis in cancer cell lines through the activation of DNA damage response pathways .

Case Studies

A recent study evaluated the effects of various derivatives based on the thiazoloazepine structure on cancer cell lines. The results indicated that modifications in the side chains significantly influenced their efficacy as anticancer agents. Compounds exhibiting strong inhibition of Chk1 were correlated with reduced cell viability in tumor cells .

Properties

IUPAC Name

1-methyl-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6O2S/c1-17-5-7(15-16-17)9(18)14-11-13-6-3-2-4-12-10(19)8(6)20-11/h5H,2-4H2,1H3,(H,12,19)(H,13,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSULQLGQYRUFDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2=NC3=C(S2)C(=O)NCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.